molecular formula C8H5BrN2O2 B1292438 3-Bromo-1H-indazole-5-carboxylic acid CAS No. 885521-49-3

3-Bromo-1H-indazole-5-carboxylic acid

Cat. No.: B1292438
CAS No.: 885521-49-3
M. Wt: 241.04 g/mol
InChI Key: RWQMEUDBXGKAER-UHFFFAOYSA-N
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Description

3-Bromo-1H-indazole-5-carboxylic acid (CAS 885521-49-3) is a brominated indazole derivative serving as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This compound has a molecular formula of C 8 H 5 BrN 2 O 2 and a molecular weight of 241.04 g/mol . Its structure features both a carboxylic acid and a bromine substituent, making it a versatile building block for various synthetic transformations, such as metal-catalyzed cross-couplings and amide coupling reactions . While specific biological data is limited, its practical research value is highlighted by its use in fragment-based drug discovery, where it has been studied in complex with bacterial transferase proteins, suggesting potential in developing enzyme inhibitors . Researchers can utilize this compound for designing and synthesizing novel molecules, including potential synthetic cannabinoids and their metabolites . Handle with care; this product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-2H-indazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-7-5-3-4(8(12)13)1-2-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQMEUDBXGKAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646259
Record name 3-Bromo-2H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-49-3
Record name 3-Bromo-1H-indazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Indazole Derivatives

One of the primary methods for synthesizing this compound involves the bromination of indazole-5-carboxylic acid. The general reaction conditions and steps are as follows:

Procedure :

  • Dissolve indazole-5-carboxylic acid in glacial acetic acid.
  • Slowly add bromine while maintaining the temperature at 90°C.
  • Allow the reaction to proceed for 16 hours.
  • Cool the mixture, then pour it into ice water to precipitate the product.
  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

This method has been reported to yield 87.5% of the desired product.

Alternative Synthetic Routes

Research indicates that alternative methods may also yield this compound through different starting materials or reaction conditions:

Example Reaction :

  • Start with methyl 3-bromo-1H-indazole-5-carboxylate.
  • Hydrolyze under acidic or basic conditions to yield the carboxylic acid.

This method provides an alternative pathway that may offer different yields or purities depending on the reaction conditions used.

Analysis of Reaction Conditions

The efficiency of synthesizing this compound can be influenced by several factors:

Factor Influence on Yield
Temperature Higher temperatures generally increase reaction rates but may lead to side reactions if too high.
Reaction Time Extended times can improve yield but may also lead to degradation of sensitive compounds.
Solvent Choice The choice of solvent affects solubility and reactivity; polar solvents often enhance bromination efficiency.
Purity of Starting Material Impurities in starting materials can decrease overall yield and complicate purification processes.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1H-indazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-1H-indazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block in the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 3-Bromo-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative effects .

Comparison with Similar Compounds

Structural Isomers and Derivatives

The following table compares 3-bromo-1H-indazole-5-carboxylic acid with structurally related brominated indazole derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications References
This compound 885521-49-3 C₈H₅BrN₂O₂ 241.04 Br (3), COOH (5) Potential intermediate in drug synthesis
5-Bromo-1H-indazole-3-carboxylic acid 1077-94-7 C₈H₅BrN₂O₂ 241.04 Br (5), COOH (3) Biochemical research reagent
5-Bromo-1-methyl-1H-indazole-3-carboxylic acid 1363380-96-4 C₉H₇BrN₂O₂ 255.07 Br (5), COOH (3), CH₃ (1) Pharmaceutical intermediate
3-Bromo-1H-indazole-7-carboxylic acid 478837-59-1 C₈H₅BrN₂O₂ 241.04 Br (3), COOH (7) Structural isomer with unconfirmed bioactivity
5-Bromo-6-methoxy-1H-indole - C₉H₈BrNO 226.07 Br (5), OCH₃ (6) Precursor for indazole synthesis
Key Observations:

Positional Isomerism : The position of bromine and carboxylic acid groups significantly influences reactivity and biological activity. For example, 5-bromo-1H-indazole-3-carboxylic acid (CAS: 1077-94-7) is a positional isomer of the target compound, with bromine at position 5 instead of 2. This difference may alter hydrogen-bonding interactions in drug-receptor binding .

Functional Group Variations : Compounds such as 5-bromo-6-methoxy-1H-indole replace the carboxylic acid with a methoxy group, shifting applications from carboxylate-mediated interactions to hydrophobic binding .

Spectral Data:
  • NMR Profiles : For This compound , predicted ¹H-NMR signals include aromatic protons (δ 7.3–8.0 ppm) and a carboxylic acid proton (δ ~12 ppm). Comparable compounds like 5-bromo-1-methyl-1H-indazole-3-carboxylic acid show downfield shifts for the methyl group (δ ~3.5 ppm) .
  • IR Spectroscopy : Brominated indazoles exhibit characteristic C-Br stretching vibrations near 550–650 cm⁻¹, while carboxylic acids show strong O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .

Biological Activity

3-Bromo-1H-indazole-5-carboxylic acid (3-BICA) is a compound that has garnered attention for its significant biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent studies.

  • Molecular Formula: C₈H₅BrN₂O₂
  • Molecular Weight: 241.04 g/mol
  • Melting Point: 290 - 292 °C

The unique structure of 3-BICA, characterized by a bromine atom and a carboxylic acid group attached to an indazole ring, enhances its reactivity and biological activity.

3-BICA acts primarily as a protein kinase inhibitor , interacting with key kinases such as CHK1, CHK2, and SGK. The inhibition of these kinases plays a critical role in regulating the DNA damage response pathway , leading to effects such as:

  • Cell Cycle Arrest : Preventing cells from progressing through the cell cycle.
  • Apoptosis : Inducing programmed cell death in cancer cells .

Target Kinases

KinaseRole in Cell Cycle
CHK1DNA damage response
CHK2Tumor suppression
SGKCell survival

Anticancer Properties

Research indicates that 3-BICA exhibits antiproliferative activity against various cancer cell lines. For example:

  • A549 (lung cancer) : Demonstrated significant growth suppression.
  • SNU16 (gastric cancer) : IC50 values suggest potent inhibitory effects .

Case Study : In a study evaluating various indazole derivatives, 3-BICA was highlighted for its ability to induce apoptosis in cancer cells through its action on protein kinases. The compound's structure allows it to effectively bind to kinase active sites, disrupting normal signaling pathways critical for cancer cell survival .

Antimicrobial Activity

3-BICA has been identified as a promising candidate for developing new antibacterial agents, particularly against resistant strains like Mycobacterium abscessus. Its structural features contribute to its efficacy in binding and inhibiting bacterial enzymes .

Pharmacokinetics and Stability

The pharmacokinetic profile of 3-BICA indicates good bioavailability, which is crucial for therapeutic applications. Studies show that while the compound remains stable under standard laboratory conditions, prolonged exposure can lead to degradation, affecting its long-term efficacy.

Research Applications

3-BICA serves as a versatile building block in organic synthesis and has potential applications in:

  • Chemistry : As a precursor for synthesizing complex organic molecules.
  • Biology : Investigating its biological activities for drug development.
  • Medicine : Exploring therapeutic applications targeting various diseases .

Summary of Findings

The biological activity of this compound underscores its potential as a therapeutic agent in oncology and infectious diseases. Its ability to inhibit key protein kinases involved in cell cycle regulation and apoptosis makes it a valuable compound for further research and development.

Future Directions

Further studies are needed to explore the full range of biological activities of 3-BICA and its derivatives. Investigating structure-activity relationships (SAR) may lead to the development of more potent analogs with enhanced specificity and reduced side effects.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-1H-indazole-5-carboxylic acid, and how can reaction conditions be controlled to improve yield?

The synthesis of this compound typically involves bromination of the indazole scaffold under controlled conditions. A common approach is adapting methods used for analogous compounds, such as refluxing indazole-5-carboxylic acid derivatives with brominating agents (e.g., Br₂, HBr, or N-bromosuccinimide) in acetic acid or other polar solvents. For example, in related syntheses (e.g., 5-Bromo-1H-indazole-3-carboxylic acid), yields varied significantly with reaction time, temperature, and solvent choice. Acetic acid at 80–100°C for 6–8 hours achieved ~65% yield, while aqueous acidic conditions (e.g., H₂SO₄) reduced yields due to hydrolysis . Optimization should prioritize inert solvents (e.g., DMF or DCM) and low-temperature bromination to minimize side reactions.

Q. How can researchers confirm the regiochemical position of the bromine substituent in this compound using spectroscopic methods?

Regiochemistry can be confirmed via:

  • ¹H NMR : The deshielding effect of the bromine atom causes distinct splitting patterns in aromatic protons. For example, protons adjacent to bromine (C-4 and C-6 in 3-bromo-substituted indazoles) exhibit downfield shifts (~δ 7.8–8.2 ppm) compared to unsubstituted positions.
  • X-ray crystallography : Single-crystal analysis provides unambiguous confirmation. SHELX software (e.g., SHELXL/SHELXS) is widely used for structure refinement, leveraging high-resolution data to resolve atomic positions .
  • 2D NMR (COSY, NOESY) : Correlations between neighboring protons and NOE effects further validate substitution patterns.

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during the bromination of 1H-indazole-5-carboxylic acid derivatives?

Competing side reactions (e.g., dibromination, decarboxylation) are influenced by:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce hydrolysis compared to aqueous systems .
  • Temperature control : Gradual addition of brominating agents at 0–5°C minimizes thermal degradation.
  • Protecting groups : Temporary protection of the carboxylic acid (e.g., methyl ester formation) prevents acid-catalyzed decarboxylation during bromination. Subsequent deprotection (e.g., LiOH hydrolysis) regenerates the free acid .

Q. How does the electronic and steric environment of the indazole ring influence the regioselectivity of bromination at the 3-position?

Bromination regioselectivity is governed by:

  • Electron density : The 3-position of indazole is electron-deficient due to the adjacent nitrogen atoms, making it susceptible to electrophilic bromination. Computational studies (e.g., DFT) can map electrostatic potential surfaces to predict reactivity.
  • Steric effects : Bulky substituents at C-1 or C-7 can hinder bromination at undesired positions. For example, methyl or benzyl groups at N-1 (e.g., 1-Methyl-1H-indazole derivatives) direct bromine to the 3-position .
  • Directing groups : The carboxylic acid at C-5 may act as a weak electron-withdrawing group, further polarizing the ring toward 3-substitution.

Q. What methodologies are effective for evaluating the bioactivity of this compound derivatives?

Bioactivity assessment often involves:

  • Enzymatic assays : For example, α-glucosidase inhibition assays, where derivatives are tested at varying concentrations (e.g., 0.1–100 µM) to determine IC₅₀ values. Positive controls (e.g., acarbose) validate experimental conditions .
  • Antioxidant screening : DPPH radical scavenging assays measure hydrogen-donating capacity, with results compared to standards like ascorbic acid.
  • Cellular uptake studies : LC-MS/MS quantifies intracellular concentrations of derivatives to correlate structure with permeability .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-1H-indazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-1H-indazole-5-carboxylic acid

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